Product packaging for Sodium sulfosalicylate(Cat. No.:)

Sodium sulfosalicylate

Cat. No.: B1632255
M. Wt: 240.17 g/mol
InChI Key: PCTXBFQNMDKOSP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium sulfosalicylate (CAS 1300-64-1) is a water-soluble compound recognized for its strong coordination with transition metals. Recent research has highlighted its significant role as an activator in the sulfidation flotation process for zinc oxide ores, such as smithsonite and hemimorphite . Its value lies in its ability to enhance sulfidation by dissolving the mineral surface to form water-soluble complexes like Zn(SSA)2²⁺ with zinc ions . This reaction pathway facilitates the more readily formation of a zinc sulfide (ZnS) film on the mineral surface compared to direct sulfidation, leading to improved adsorption of collectors like dodecylamine or xanthate . Studies demonstrate that the addition of this compound can increase flotation recovery of minerals like smithsonite by approximately 26-28%, providing a critical method for the efficient utilization of oxide ores . This mechanism offers researchers a potent tool for improving the selectivity and efficiency in the beneficiation of oxidized zinc minerals. The product is intended for research applications only and is not for personal or drug use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NaO6S B1632255 Sodium sulfosalicylate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5NaO6S

Molecular Weight

240.17 g/mol

IUPAC Name

sodium;2-sulfooxybenzoate

InChI

InChI=1S/C7H6O6S.Na/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1

InChI Key

PCTXBFQNMDKOSP-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)C(=O)[O-])OS(=O)(=O)O.[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])OS(=O)(=O)O.[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Sodium Sulfosalicylate

Established Synthetic Routes for 5-Sulfosalicylic Acid and its Sodium Salt

The synthesis of sodium sulfosalicylate is a multi-step process that begins with the creation of its parent acid, 5-sulfosalicylic acid. This is followed by a neutralization reaction to form the sodium salt and a controlled hydration process to yield the common dihydrate form.

Sulfonation of Salicylic (B10762653) Acid: Reaction Conditions and Yield Optimization

The primary method for synthesizing 5-sulfosalicylic acid is through the electrophilic aromatic substitution reaction known as sulfonation, where a sulfo group is introduced onto the salicylic acid ring. The conditions of this reaction are critical for achieving high purity and yield.

One established laboratory method involves reacting salicylic acid with concentrated sulfuric acid. researchgate.net In a typical procedure, salicylic acid is heated with concentrated sulfuric acid in a boiling water bath. The temperature is maintained around 100°C for approximately 30 minutes, during which the solid starting material dissolves. The reaction can be continued for an additional 15 minutes to ensure completion. researchgate.net This method has been reported to produce 5-sulfosalicylic acid with a yield of 87%. researchgate.net

An alternative high-yield industrial process utilizes sulfur trioxide (SO₃) in a liquid sulfur dioxide (SO₂) solvent. google.com This reaction is conducted at low temperatures, ranging from -20°C to 0°C. After the sulfonation is complete, the liquid SO₂ is evaporated at -10°C to +10°C. This process is noted for producing high-purity sulfosalicylic acid in nearly quantitative yields. google.com

Table 1: Comparison of Sulfonation Reaction Conditions for 5-Sulfosalicylic Acid Synthesis
ParameterMethod 1: Sulfuric AcidMethod 2: Sulfur Trioxide in Liquid SO₂
Sulfonating Agent Concentrated Sulfuric Acid (~95%) researchgate.netSulfur Trioxide (SO₃) google.com
Solvent None (Sulfuric acid acts as solvent) researchgate.netLiquid Sulfur Dioxide (SO₂) google.com
Reaction Temperature 100°C - 107°C researchgate.net-20°C to 0°C google.com
Reaction Time ~45 minutes researchgate.netNot specified, followed by evaporation step google.com
Reported Yield 87% researchgate.netVirtually quantitative google.com

Neutralization Reactions: Conversion of Sulfosalicylic Acid to Sodium Salt

Once 5-sulfosalicylic acid is synthesized and isolated, it is converted to its sodium salt through a standard acid-base neutralization reaction. tutorchase.com This involves reacting the acid with a suitable sodium-containing base. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH) and sodium carbonate (Na₂CO₃). docbrown.infogoogle.com

The general reaction involves the deprotonation of the highly acidic sulfonic acid group (-SO₃H). researchgate.net The reaction with sodium hydroxide proceeds as follows:

C₇H₆O₆S + NaOH → C₇H₅NaO₆S + H₂O

When using sodium carbonate, the reaction produces carbon dioxide gas, which must be managed to prevent excessive foaming. google.com The resulting product is a solution of this compound in water.

Hydration Process for Dihydrate Formation

Sodium 5-sulfosalicylate commonly crystallizes from aqueous solutions as a dihydrate, with the chemical formula C₇H₅NaO₆S·2H₂O. researchgate.netresearchgate.net The formation of this stable hydrate (B1144303) is achieved during the crystallization step following the neutralization reaction.

After neutralizing the 5-sulfosalicylic acid, the resulting aqueous solution is typically concentrated by heating to evaporate some of the water. docbrown.info As the solution cools, its solubility decreases, causing the this compound to crystallize. During this process, two molecules of water are incorporated into the crystal lattice for each unit of the sodium salt, forming the distinct dihydrate structure. researchgate.netalfa-chemistry.com

Advanced Purification and Isolation Techniques for Research-Grade this compound

Achieving the high purity required for research and analytical applications necessitates advanced purification and validation techniques. Industrial-grade sulfosalicylic acid often contains impurities, including various metal ions, which can interfere with its applications. google.comgoogle.com Purification methods often involve steps like treatment with activated carbon and recrystallization. google.compatsnap.com Following purification, analytical techniques are employed to validate and quantify the purity of the final product.

High-Performance Liquid Chromatography (HPLC) for Purity Validation

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture, making it ideal for assessing the purity of synthesized sulfosalicylic acid and its sodium salt. The method can effectively separate the final product from unreacted starting materials, such as salicylic acid, and potential side-products like 4-hydroxybenzoic acid and 4-hydroxyisophthalic acid.

A common approach for this analysis is reversed-phase HPLC, utilizing a C18 column. nih.gov The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase (the C18 column) and a polar mobile phase. nih.gov

Table 2: Example HPLC Parameters for Purity Analysis of Salicylic Acid Derivatives
ParameterConditionReference
Stationary Phase (Column) USP L1 (Octadecylsilyl / C18), 5 µm particle size
Mobile Phase Mixture of 85% orthophosphoric acid, acetonitrile, and purified water (e.g., 2:400:600 V/V/V) nih.gov
Detection Wavelength UV at 237 nm nih.gov
Flow Rate 1.0 mL/min nih.gov

By running a sample of the synthesized product through the HPLC system, a chromatogram is generated. The presence of a single, sharp peak at the expected retention time for this compound indicates high purity. The area of this peak is proportional to the concentration, allowing for quantification. Any additional peaks would signify the presence of impurities. nih.gov

Spectrophotometric Quantification for Purity Assessment

Spectrophotometry offers another method for purity assessment, often by leveraging the compound's ability to form colored complexes with metal ions. 5-Sulfosalicylic acid is known to form distinctively colored complexes with various metal ions, including iron(III) (Fe³⁺), uranyl (UO₂²⁺), and copper(II) (Cu²⁺). usmf.mdacs.orgacs.org

The principle behind this technique is that the absorbance of light by the solution is directly proportional to the concentration of the colored complex, as described by the Beer-Lambert law. In an acidic medium (pH 1.8 - 2.5), 5-sulfosalicylic acid reacts with Fe(III) ions to form a red-violet complex with a maximum absorbance at a wavelength (λmax) of approximately 505 nm. usmf.md Similarly, it forms complexes with other ions at different pH values and characteristic wavelengths. usmf.mdacs.org

Table 3: Spectrophotometric Properties of Sulfosalicylic Acid-Metal Complexes
Metal IonMedium/pHComplex ColorMaximum Absorbance (λmax)Reference
Iron (III) Acidic (pH 1.8 - 2.5)Red-Violet~505 nm usmf.md
Iron (III) Basic (pH 9 - 11.5)Yellow424 nm usmf.md
Copper (II) pH 4.0 - 6.5GreenNot Specified acs.org
Uranyl (UO₂²⁺) pH ~4.2Orange-YellowNot Specified acs.org

To assess purity, a precisely weighed sample of the synthesized this compound is dissolved to create a solution of known concentration. This solution is then reacted with an excess of a specific metal ion under controlled pH conditions. By measuring the absorbance of the resulting solution at the characteristic λmax and comparing it to a calibration curve prepared from high-purity standards, the exact concentration of active sulfosalicylate can be determined. This quantitative result serves as a direct measure of the sample's purity. usmf.md

Crystallization and Recrystallization Strategies

Crystallization is a pivotal technique for the purification of solid compounds, including this compound. The underlying principle of this method is the differential solubility of the compound and its impurities in a given solvent at varying temperatures. An ideal solvent will readily dissolve the compound at or near its boiling point but will have limited solubility at lower temperatures. This allows for the selective crystallization of the desired compound upon cooling, while impurities remain dissolved in the mother liquor.

The process of recrystallization involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. ualberta.ca If any insoluble impurities are present, they can be removed by hot gravity filtration. ualberta.ca For colored impurities, decolorizing charcoal may be used to adsorb them before filtration. uobaghdad.edu.iq The hot, saturated solution is then allowed to cool slowly and undisturbed, which promotes the formation of well-defined crystals. ualberta.ca Rapid cooling can lead to the formation of small, impure crystals. If crystallization does not occur spontaneously, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal. ualberta.cayoutube.com Once crystallization is complete, the purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried. ualberta.ca

Several methods can be employed for the crystallization of sulfosalicylic acid and its salts. One common approach involves dissolving the crude product in deionized water, followed by treatment with activated carbon to remove colored impurities. google.com The solution is then filtered and concentrated, often under reduced pressure, to induce crystallization. google.com Subsequent cooling and filtration yield the purified product. For instance, technical grade 5-sulfosalicylic acid can be dissolved in deionized water, treated with activated carbon, and then passed through a molecular sieve column at an elevated temperature. The collected liquid is then concentrated and recrystallized to obtain a high-purity product. google.com Another strategy involves the use of a composite purifying agent followed by dissolution in deionized water and treatment with activated carbon before recrystallization. google.com The choice of solvent is critical, and for sulfosalicylic acid, water is a common choice due to its high solubility at elevated temperatures and lower solubility at room temperature. google.comgoogle.com In some cases, a saturated sodium chloride solution can be used to precipitate the crystals from the aqueous solution. researchgate.net

The effectiveness of recrystallization is dependent on several factors, including the choice of solvent, the rate of cooling, and the presence of impurities. A well-executed recrystallization can significantly improve the purity of the final product. google.com The purity of the resulting crystals is often assessed by techniques such as melting point determination or spectroscopic methods. uobaghdad.edu.iq

Synthesis of Sulfosalicylic Acid Derivatives for Modified Chemical Reactivity and Applications

Exploration of Nucleobase Interactions for Supramolecular Synthons

The interaction of sulfosalicylic acid with nucleobases is an area of interest in supramolecular chemistry, focusing on the formation of novel crystalline structures, or cocrystals. These structures are held together by non-covalent interactions, such as hydrogen bonding. The study of these interactions provides insight into molecular recognition and the design of new materials with specific properties.

Research has demonstrated the ability of sulfosalicylic acid to induce the crystallization of certain nucleobases, such as inosine. researchgate.net This process combines both particle formation and purification, which is highly valuable in the manufacturing of fine chemicals and pharmaceuticals. researchgate.net The control over the crystallization process is crucial for obtaining products with desired and reproducible properties, including crystal size and morphology. researchgate.net

The formation of cocrystals can be influenced by various factors, including the solvent system and the presence of other molecules that can act as additives. These additives can affect the nucleation and growth of the crystals by adsorbing to the crystal surfaces and potentially being incorporated into the crystal lattice. researchgate.net The resulting cocrystals can exhibit different properties compared to the individual components, such as altered solubility and dissolution rates. For example, the interaction of a drug with a polymer in a cocrystal can lead to enhanced dissolution, even if the polymer does not affect the cocrystal's melting point. researchgate.net This enhancement is often attributed to the formation of small-sized drug crystals and improved solvation due to the drug-polymer interactions. researchgate.net

The study of sulfosalicylic acid and nucleobase interactions contributes to the fundamental understanding of supramolecular assembly and provides a pathway for the development of new solid-state forms of active pharmaceutical ingredients with tailored physicochemical properties.

Complexation with Surfactants and Luminescent Enhancement in Lanthanide Systems

The interaction of this compound with surfactants and its application in enhancing the luminescence of lanthanide systems are significant areas of research. These studies explore the formation of complexes and the subsequent energy transfer processes that lead to modified spectroscopic properties.

The complexation of sulfosalicylic acid with various molecules can be studied to understand the intermolecular forces at play. While specific studies on the direct complexation of this compound with a wide range of surfactants were not detailed in the provided context, the principles of such interactions are well-established in supramolecular chemistry. These interactions are typically driven by electrostatic forces, hydrogen bonding, and hydrophobic effects, leading to the formation of micelles or other aggregates with encapsulated guest molecules.

In the realm of lanthanide chemistry, sulfosalicylic acid and its derivatives can act as ligands that coordinate with lanthanide ions. This coordination can have a profound effect on the luminescent properties of the lanthanide ions. The organic ligand can act as an "antenna," absorbing light energy and then transferring it to the central lanthanide ion, which then emits light at its characteristic wavelength. This process, known as the antenna effect or sensitized luminescence, can significantly enhance the otherwise weak luminescence of lanthanide ions.

The efficiency of this energy transfer is dependent on several factors, including the energy levels of the ligand and the lanthanide ion, the distance between them, and the rigidity of the complex. By carefully designing the ligand structure, it is possible to optimize the energy transfer process and achieve substantial luminescence enhancement. This has potential applications in various fields, including bioimaging, sensing, and lighting technologies.

Electropolymerization for Nanocomposite Film Formation

Electropolymerization is a versatile technique used to synthesize polymer films on conductive surfaces. This method involves the electrochemical oxidation or reduction of a monomer, leading to the formation of a polymer film directly onto the electrode. Sulfosalicylic acid can be utilized as a monomer or a component in the electropolymerization process to create functionalized polymer films and nanocomposites.

The presence of the sulfonic acid group in the sulfosalicylic acid monomer can impart unique properties to the resulting polymer, such as ion-exchange capabilities, hydrophilicity, and the ability to coordinate with metal ions. These properties make poly(sulfosalicylic acid) films and their nanocomposites attractive for a variety of applications, including sensors, electrocatalysis, and protective coatings.

The formation of nanocomposite films involves the incorporation of nanoparticles or other nanoscale materials into the polymer matrix during the electropolymerization process. This can be achieved by dispersing the nanomaterials in the polymerization solution. As the polymer film grows on the electrode surface, the nanomaterials become entrapped within the polymer matrix, resulting in a nanocomposite film with combined or enhanced properties.

For instance, the incorporation of metal nanoparticles into a poly(sulfosalicylic acid) film could lead to a nanocomposite with improved catalytic activity. Similarly, the inclusion of conductive nanomaterials like carbon nanotubes or graphene could enhance the electrical conductivity of the polymer film. The properties of the resulting nanocomposite film can be tailored by controlling the electropolymerization parameters, such as the monomer concentration, the applied potential or current, and the composition of the polymerization solution.

The ability to form thin, adherent, and functionalized films through electropolymerization makes this a powerful tool for surface modification and the fabrication of advanced materials.

Advanced Spectroscopic and Structural Characterization of Sodium Sulfosalicylate

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within the sodium sulfosalicylate molecule and probing the extensive network of hydrogen bonds that define its solid-state structure. nih.gov The spectra are characterized by distinct bands corresponding to the vibrations of its constituent groups: hydroxyl (-OH), carboxylate (-COO⁻), and sulfonate (-SO₃⁻).

The analysis of these spectra reveals the molecular-level interactions. For instance, the position and broadening of the O-H stretching band are indicative of strong hydrogen bonding. nih.gov Similarly, the vibrational frequencies of the carboxylate and sulfonate groups are sensitive to their coordination with the sodium ion and their involvement in hydrogen bonding with water molecules in hydrated forms. Raman spectroscopy is particularly useful for studying the symmetric vibrations of the sulfonate group and the skeletal vibrations of the benzene (B151609) ring. nih.govcrimsonpublishers.com In some cases, Raman spectroscopy can be used to investigate the solid-state form of a drug within a dosage form and determine if a mixture of forms is present. nih.gov

Table 1: Characteristic Vibrational Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) (FT-IR) Typical Wavenumber (cm⁻¹) (Raman) Notes
Hydroxyl (-OH) O-H Stretch 3500 - 3200 (broad) 3500 - 3200 Broadness indicates hydrogen bonding.
Water (H₂O) O-H Stretch ~3400 ~3400 Present in hydrated forms.
Aromatic Ring C-H Stretch 3100 - 3000 3100 - 3000
Carboxylate (-COO⁻) Asymmetric Stretch 1610 - 1550 1610 - 1550
Carboxylate (-COO⁻) Symmetric Stretch 1440 - 1360 1440 - 1360
Aromatic Ring C=C Stretch 1600 - 1450 1600 - 1450 Multiple bands expected.
Sulfonate (-SO₃⁻) Asymmetric Stretch ~1200 ~1200

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework of this compound. ¹H and ¹³C NMR spectra in solution (e.g., in D₂O) confirm the carbon-hydrogen framework and the substitution pattern on the aromatic ring. The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the hydroxyl, carboxylate, and sulfonate substituents.

In addition to ¹H and ¹³C NMR, ²³Na solid-state NMR can offer unique insights into the local environment of the sodium cation. huji.ac.il As a quadrupolar nucleus, the line width of the ²³Na NMR signal is highly sensitive to the symmetry of the electric field gradient at the nucleus. huji.ac.il A narrow signal suggests a highly symmetric environment, such as a hydrated ion in solution, while a broader signal indicates a less symmetric coordination environment, as is typical in a crystal lattice where the ion is bound to different types of oxygen atoms. huji.ac.il This makes ²³Na NMR a valuable bridge between spectroscopic and crystallographic analyses.

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the crystalline solid state of this compound. americanpharmaceuticalreview.com Single-crystal XRD provides precise atomic coordinates, bond lengths, and bond angles, while X-ray powder diffraction (XRPD) is crucial for identifying crystalline phases and studying polymorphism. americanpharmaceuticalreview.com

In the crystal lattice, sodium ions (Na⁺) act as nodes, connecting the sulfosalicylate anions and water molecules. The coordination environment of the Na⁺ ion is a key structural feature. Typically, the sodium cation is coordinated by oxygen atoms from the sulfonate (-SO₃⁻) and carboxylate (-COO⁻) groups of neighboring anions, as well as from water molecules in hydrated structures. researchgate.net The coordination number—the number of oxygen atoms directly bonded to the sodium ion—is commonly found to be five or six, leading to distorted square pyramidal or octahedral geometries. nih.gov Quantum mechanics/molecular mechanics simulations on similar systems show average Na⁺ coordination numbers of 5.0 in water and 5.2 within a binding filter. nih.gov The Na-O bond distances are critical parameters derived from XRD analysis.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. wjpls.org Many pharmaceutical compounds and organic salts exhibit polymorphism, and this compound is a candidate for such behavior. researchgate.netnih.gov Different polymorphs, while chemically identical, can have different crystal packing, intermolecular interactions, and coordination environments.

These structural differences result in distinct physicochemical properties. The formation of a specific polymorph can be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling. nih.gov The identification and characterization of potential polymorphs are critical and are primarily achieved using XRPD, which shows a unique diffraction pattern for each crystalline form. americanpharmaceuticalreview.com Techniques like differential scanning calorimetry (DSC) and vibrational spectroscopy can also readily distinguish between different polymorphs. wjpls.org

Table 2: Representative Crystallographic Data for a Hypothetical this compound Hydrate (B1144303)

Parameter Description Typical Value/Observation Method of Determination
Crystal System The basic geometric framework of the crystal. Monoclinic or Orthorhombic Single-Crystal XRD
Space Group The symmetry elements of the crystal. e.g., P2₁/c Single-Crystal XRD
Na⁺ Coordination Number Number of O atoms bonded to Na⁺. 5 or 6 Single-Crystal XRD
Na⁺ Coordination Geometry Arrangement of atoms around Na⁺. Distorted Octahedral Single-Crystal XRD
Na-O (sulfonate) Distance Bond length between Na⁺ and sulfonate oxygen. 2.3 - 2.6 Å Single-Crystal XRD
Na-O (carboxylate) Distance Bond length between Na⁺ and carboxylate oxygen. 2.3 - 2.6 Å Single-Crystal XRD
Na-O (water) Distance Bond length between Na⁺ and water oxygen. 2.4 - 2.7 Å Single-Crystal XRD

Surface Sensitive Spectroscopies for Interfacial Studies

While bulk characterization methods provide a comprehensive picture of the crystal, surface-sensitive spectroscopies are employed to study the interfacial properties of this compound. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Attenuated Total Reflectance FT-IR (ATR-FTIR) can probe the chemical composition and structure of the crystal surface.

XPS can determine the elemental composition and the oxidation states of elements at the surface, which might differ from the bulk, particularly concerning hydration levels or surface adsorption. ATR-FTIR provides vibrational spectra of the near-surface region, allowing for the study of surface-specific hydrogen bonding or molecular orientation, which can be different from the bulk structure revealed by transmission IR. wjpls.org In-situ Raman spectroscopy can also be used to monitor changes on the crystal surface in real-time. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material's surface. thermofisher.com The method involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. surfacesciencewestern.comwsu.edu The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. This binding energy is unique to each element and can also reveal the element's oxidation state and local chemical environment. thermofisher.comwsu.edu

In studies involving this compound, XPS is instrumental in analyzing its interaction with various surfaces. For instance, when this compound is used as a complexing agent in mineral processing, XPS can confirm its adsorption onto the mineral surface. researchgate.net Analysis of the surface reveals the presence of the characteristic elements of this compound: carbon (C), oxygen (O), sulfur (S), and sodium (Na).

High-resolution scans of the core levels of these elements provide detailed chemical state information. The C 1s spectrum can be deconvoluted to identify carbon atoms in different functional groups within the sulfosalicylate molecule, such as C-C/C-H bonds, C-O bonds in the carboxyl and hydroxyl groups, and the C=O of the carboxyl group. The O 1s spectrum similarly distinguishes between oxygen in the sulfonic acid group (-SO₃H), the carboxyl group (-COOH), and the hydroxyl group (-OH).

The S 2p spectrum is particularly diagnostic for sulfosalicylate. A study on the interaction of this compound with the mineral hemimorphite showed a peak for S 2p, indicating the presence of sulfur on the mineral surface after treatment. researchgate.net The binding energy of the S 2p peak helps to confirm that the sulfur is present in the form of a sulfonate group (R-SO₃⁻). The Na 1s peak confirms the presence of the sodium counter-ion on the surface.

Table 1: Representative XPS Binding Energies for Elements in this compound

Element (Core Level)Typical Binding Energy (eV)Associated Functional Group/Chemical State
C 1s~284.8 eVAromatic C-C, C-H
C 1s~286.5 eVC-O (hydroxyl/carboxyl)
C 1s~288.9 eVO-C=O (carboxyl)
O 1s~531-532 eVS=O (sulfonate), C=O (carboxyl)
O 1s~533 eVC-O-H (hydroxyl/carboxyl)
S 2p₃/₂~168-169 eVR-SO₃⁻ (sulfonate)
Na 1s~1071-1072 eVNa⁺

Note: Binding energies can vary slightly depending on the chemical environment and instrument calibration.

By quantifying the atomic concentrations from the peak areas and applying sensitivity factors, XPS can provide the empirical formula of the surface species, confirming the integrity of the adsorbed sulfosalicylate molecule. thermofisher.com

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Elemental Distribution and Mechanistic Insights

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is another powerful surface analysis technique that provides detailed elemental and molecular information from the outermost atomic layers of a sample. surfacesciencewestern.com The technique works by bombarding the surface with a pulsed primary ion beam, which causes the ejection of secondary ions. nist.govcarleton.edu These secondary ions are accelerated into a "time-of-flight" analyzer, where they are separated based on their mass-to-charge ratio (m/z), allowing for the generation of a high mass-resolution spectrum of the surface molecules and their fragments. surfacesciencewestern.com

TOF-SIMS offers extremely high sensitivity (ppm to ppb range) and excellent spatial resolution (<0.15 microns), making it ideal for mapping the lateral distribution of specific chemical species on a surface. surfacesciencewestern.comnih.gov This imaging capability is crucial for understanding the mechanisms of surface modification. In research involving this compound, TOF-SIMS can visualize how the compound is distributed across a material. For example, in mineral flotation, TOF-SIMS analysis can reveal that sulfosalicylic acid ions enhance the process by adsorbing onto specific sites on the mineral surface. researchgate.net

The mass spectrum generated by TOF-SIMS provides a chemical fingerprint of the surface. For this compound, both positive and negative ion spectra would be analyzed. The negative ion spectrum is often particularly informative, showing characteristic fragments of the sulfosalicylate anion.

Table 2: Expected Secondary Ion Fragments for this compound in TOF-SIMS

Ion FragmentFormulaExpected m/z (Negative Mode)Significance
Sulfosalicylate Anion[C₇H₅O₆S]⁻217Parent molecular anion
Fragment[C₇H₄O₅S]⁻200Loss of OH and H
Fragment[C₆H₅O₃S]⁻173Loss of COOH
Sulfonate Fragment[SO₃]⁻80Indicates sulfonate group

Note: The exact fragmentation pattern can depend on the primary ion source and the substrate.

Furthermore, TOF-SIMS can be combined with a sputter ion beam to perform depth profiling. surfacesciencewestern.comuwo.ca This allows for the analysis of the chemical composition as a function of depth, providing three-dimensional chemical maps and revealing information about the thickness and structure of adsorbed layers or interfaces. This capability provides mechanistic insights into how this compound interacts with and penetrates a substrate. researchgate.netuwo.ca

UV-Visible Spectroscopy for Quantitative Analysis and Complexation Studies

UV-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative determination of substances and for studying the formation of complexes in solution. The method is based on the absorption of ultraviolet or visible light by a molecule, which causes the promotion of electrons from a ground state to a higher energy excited state. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength, usually the wavelength of maximum absorbance (λmax). youtube.comresearchgate.net Although this compound itself absorbs in the UV region, its quantitative analysis is often enhanced by forming a colored complex with a metal ion, which shifts the absorbance into the visible region where there is less interference. youtube.com Iron(III) is a common reagent for this purpose, as it forms a distinctively colored complex with sulfosalicylate ions. youtube.comresearchgate.net The intensity of the color is proportional to the concentration of the complex, and therefore to the initial concentration of the this compound.

UV-Vis spectroscopy is also a primary tool for studying the formation and stoichiometry of metal-sulfosalicylate complexes. When this compound is added to a solution containing a metal ion, the formation of a complex is often accompanied by a change in the absorption spectrum, such as a shift in the λmax or a significant increase in absorbance (a hyperchromic shift). researchgate.netresearchgate.net

Studies on the complexation of 5-sulfosalicylic acid with iron(III) have shown that different complexes can form depending on the pH and the molar ratio of the reactants. researchgate.net The UV-Vis spectra reveal distinct absorption bands for the various Fe(III)-sulfosalicylate species, such as [Fe(SSA)]⁺, [Fe(SSA)₂]⁻, and [Fe(SSA)₃]³⁻, where SSA represents the sulfosalicylate ligand. researchgate.net By monitoring the changes in the spectrum as the reactant concentrations are varied, it is possible to determine the stoichiometry and formation constants of these complexes.

Table 3: UV-Vis Absorption Maxima for Iron(III)-Sulfosalicylate Complexes

Complex SpeciesApproximate λmax (nm)Color of Solution
[Fe(SSA)]⁺~510 nmRed-Violet
[Fe(SSA)₂]⁻~460 nmOrange-Yellow
[Fe(SSA)₃]³⁻~425 nmYellow

Source: Adapted from studies on Fe(III)-sulfosalicylic acid complexation. researchgate.net

These spectroscopic studies are fundamental to understanding the coordination chemistry of this compound, which underpins its application in areas such as chemical analysis, metal sequestration, and industrial processes.

Complexation Chemistry and Metal Ion Interactions of Sodium Sulfosalicylate

Stoichiometric and Stability Studies of Metal-Sulfosalicylate Complexes

The formation of stable complexes between sodium sulfosalicylate and metal ions is a well-documented phenomenon. The stoichiometry and stability of these complexes are fundamental parameters that govern their behavior in solution.

This compound readily forms colored complexes with several transition metal ions. The formation of these complexes can be observed and studied using spectrophotometric methods.

Fe(III): The interaction between iron(III) and sulfosalicylic acid is characterized by the formation of intensely colored violet, orange, and yellow complexes depending on the pH of the solution. researchgate.netscispace.com In acidic solutions (around pH 2), a violet complex is predominantly formed. scispace.com Studies have shown that under these conditions, the major species is a 1:1 complex of iron(III) and sulfosalicylic acid. odinity.com The stability constant for this 1:1 complex has been determined to be approximately 420.45 ± 6.18. odinity.com

Cu(II): Copper(II) ions also form complexes with sulfosalicylic acid. onu.edu.uaresearchgate.netresearchgate.net The formation of these complexes is influenced by pH, with different species such as ML, MLH, and ML2 (where M is Cu(II) and L is the sulfosalicylate ligand) being present at different pH values. onu.edu.ua The ML and ML2 species tend to increase in concentration with increasing pH. onu.edu.ua

Zn(II): Zinc(II) forms complexes with sulfosalicylic acid, and these interactions have been studied in various contexts. researchgate.netonu.edu.uanih.gov The coordination can result in the formation of one-dimensional chain structures where Zn(II) atoms are bridged by sulfosalicylate anions. researchgate.net In some structures, the zinc atom exhibits a distorted tetrahedral geometry. researchgate.net The stability of these complexes is influenced by pH, with complexation being more prevalent at higher pH values. nih.govresearchgate.net

Uranyl Ion (UO₂²⁺): The uranyl ion forms complexes with sulfosalicylic acid, and these have been investigated using spectrophotometric methods. researchgate.netrsc.org The coordination can involve the carboxylate and phenolate (B1203915) groups of the sulfosalicylate ligand. In related systems with similar ligands, the uranyl ion can exhibit coordination numbers of 6 or 7, leading to tetragonal or pentagonal bipyramidal geometries. figshare.com The sulfonate group can also participate in coordination with the uranyl ion. acs.org

The stability of these metal complexes generally follows the Irving-Williams series, which for some related complexes has been shown to be Cu(II) > Fe(III) > Ni(II) > Co(II) > Zn(II). mdpi.com

Table 1: Stability Constants of Metal-Sulfosalicylate Complexes

Metal IonLigand-to-Metal RatioStability Constant (log K)Conditions
Fe(III)1:12.62 (β₁)pH ~2
Cu(II)1:1, 1:2-pH dependent
Zn(II)1:1-pH dependent
Uranyl Ion1:1, 1:2log k₁ = 11.14, log k₂ = 8.06-

The stoichiometry of metal-sulfosalicylate complexes has been determined using various methods, including Job's method of continuous variations and molar ratio methods. scispace.comnih.gov

For the Fe(III)-sulfosalicylate complex formed in acidic solutions, a ligand-to-metal ratio of 1:1 has been consistently reported. scispace.comodinity.com At higher pH values, complexes with higher ligand-to-metal ratios, such as 1:2 and 1:3, have also been suggested. scispace.com

In the case of Cu(II) complexes , both 1:1 (ML) and 1:2 (ML₂) species have been identified, with their relative concentrations being dependent on the pH of the solution. onu.edu.ua

For Zn(II) complexes , a 1:1 stoichiometry has been observed in some synthesized coordination compounds. researchgate.net

Studies on uranyl-sulfosalicylate complexes have indicated the formation of both 1:1 and 1:2 complexes. unige.ch

Table 2: Determined Ligand-to-Metal Ratios for Sulfosalicylate Complexes

Metal IonMethod of DeterminationLigand-to-Metal Ratio(s)Reference
Fe(III)Job's Method, Spectrophotometry1:1, 1:2, 1:3 scispace.comodinity.com
Cu(II)pH-metry, Modeling1:1, 1:2 onu.edu.ua
Zn(II)X-ray Crystallography1:1 researchgate.net
Uranyl IonPotentiometry, Spectrophotometry1:1, 1:2 unige.ch

Chelation Mechanisms and Coordination Geometries

The formation of stable complexes between this compound and metal ions is a result of chelation, where the multidentate sulfosalicylate ligand binds to the central metal ion through multiple donor atoms.

The sulfosalicylate anion possesses three potential coordination sites: the carboxylate group (-COOH), the phenolic hydroxyl group (-OH), and the sulfonate group (-SO₃H). In its deprotonated forms, these groups can bind to metal ions.

The carboxylate and phenolic hydroxyl groups are primarily involved in the chelation of metal ions, forming a stable five-membered ring. odinity.comrsc.org The dianion of sulfosalicylic acid acts as a bidentate ligand, coordinating to metal ions like Fe(III) through the carboxylate and phenolate oxygens. odinity.com In many transition metal complexes with salicylic (B10762653) acid and its derivatives, both the carboxylic and hydroxyl groups are involved in coordination. rsc.orgnih.gov

The sulfonate group can also participate in coordination, although its role can be more varied. researchgate.net In some crystal structures of metal-sulfosalicylate complexes, the sulfonate oxygen is directly bonded to the metal center. researchgate.netonu.edu.ua For instance, in a Zn(II) complex, the zinc atom is coordinated by both a carboxylate oxygen and a sulfonate oxygen from the same ligand. researchgate.net In the case of uranyl complexes, the sulfonate group can act as a hydrogen bond acceptor or directly coordinate to the metal ion. acs.org The sulfonate group's involvement can lead to the formation of bridged structures and higher-dimensional coordination polymers. researchgate.net

The formation and stability of metal-sulfosalicylate complexes are highly dependent on the pH of the solution. The pH determines the deprotonation state of the sulfosalicylic acid and thus the availability of its coordinating groups.

In strongly acidic solutions, the carboxylic acid group is protonated, and complex formation is less favorable. As the pH increases, the carboxylic acid group deprotonates, followed by the phenolic hydroxyl group at higher pH values, making chelation more favorable. odinity.com

For Fe(III) , different colored complexes are observed at different pH ranges, indicating the formation of different species. A violet 1:1 complex is stable around pH 1.5-2.5, an orange 1:2 complex around pH 4-7, and a yellow 1:3 complex above pH 8. scispace.com

With Cu(II) , the formation of protonated complexes (MLH) can occur at lower pH, while deprotonated species (ML and ML₂) become dominant as the pH increases. onu.edu.ua The percentage of ML and ML₂ species generally increases with an increase in pH up to around 11.5. onu.edu.ua

Similarly, for Zn(II) , complexation is favored at higher pH values where the ligand is more deprotonated. nih.govresearchgate.net Studies on related systems show that the stability of Zn(II) complexes with organic ligands generally increases with pH. nih.govresearchgate.net

The speciation of the uranyl ion is also strongly pH-dependent. In the absence of other complexing agents, uranyl ions precipitate as hydroxides at neutral to alkaline pH. The presence of sulfosalicylic acid can form soluble complexes, preventing precipitation, with the specific complex formed being dependent on the pH. nih.govnih.gov

Supramolecular Interactions and Host-Guest Chemistry

While specific studies on the host-guest chemistry of this compound are limited, the principles of supramolecular chemistry can be applied to understand its potential interactions. Molecules with similar functionalities, such as p-sulfonatocalix[n]arenes, which also possess sulfonate and hydroxyl groups, are known to act as hosts for various guest molecules, including metal ions. mdpi.compsu.edu

Interaction with Cyclodextrins: Inclusion Complex Formation

This compound, like other small organic molecules, can participate in host-guest chemistry, most notably forming inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides composed of glucopyranose units, which form a truncated cone structure. indexcopernicus.commdpi.com This structure features a hydrophilic exterior and a hydrophobic internal cavity, allowing it to encapsulate "guest" molecules of suitable size and polarity. indexcopernicus.commdpi.comnih.gov The formation of such inclusion complexes can modify the physicochemical properties of the guest molecule, including its solubility and stability. nih.gov

The primary interaction driving the formation of these complexes is the insertion of a nonpolar part of the guest molecule into the apolar cavity of the cyclodextrin (B1172386). indexcopernicus.com For this compound, the benzene (B151609) ring would be the most likely portion to be included within the cyclodextrin cavity. This encapsulation is stabilized by non-covalent interactions, such as van der Waals forces and hydrophobic interactions. mdpi.com

Beta-cyclodextrin (β-CD), composed of seven glucose units, is frequently studied and utilized for forming inclusion complexes due to its readily available nature and a cavity size suitable for a wide range of common guest molecules. mdpi.com While direct studies on the specific complexation of this compound with cyclodextrins are not extensively detailed in the provided results, the principles can be inferred from studies on similar molecules like salicylic acid. The formation of an inclusion complex between salicylic acid and β-cyclodextrin has been demonstrated, resulting in a new chemical entity with altered physical and chemical properties compared to the individual components. indexcopernicus.com

The stoichiometry of such complexes is often 1:1, meaning one guest molecule is encapsulated by one host cyclodextrin molecule. mdpi.com The formation and stability of these complexes are influenced by several factors, including the concentration of the reactants and the nature of the solvent. mdpi.comcyclolab.hu The presence of inorganic salts can also affect complex formation, potentially by altering the water structure or by competing for interaction with the cyclodextrin. cyclolab.hu The formation of drug/cyclodextrin complex aggregates has also been observed, which can be enhanced by the presence of salts like sodium salicylate. nih.gov

Table 1: Key Factors in Cyclodextrin Inclusion Complex Formation

Factor Description Potential Impact on this compound Complexation
Guest Molecule The molecule being encapsulated (e.g., this compound). Polarity and dimensions are critical. mdpi.com The aromatic ring of sulfosalicylate is a suitable candidate for insertion into the hydrophobic cyclodextrin cavity.
Host Molecule The encapsulating molecule (e.g., β-cyclodextrin). The cavity size determines which guests can be accommodated. nih.gov β-cyclodextrin's cavity is likely an appropriate size for the sulfosalicylate anion.
Solvent The medium in which complexation occurs, typically water. The hydrophobic effect in water drives the nonpolar part of the guest into the nonpolar cavity of the host.
Interactions Non-covalent forces stabilizing the complex. Primarily van der Waals forces and hydrophobic interactions between the sulfosalicylate ring and the cyclodextrin cavity. mdpi.com

| Stoichiometry | The ratio of host to guest molecules in the complex. | A 1:1 stoichiometry is common and expected. mdpi.com |

Self-Assembly and Polymeric Structures in Metal Complexes

The sulfosalicylate anion is a versatile ligand in coordination chemistry due to its multiple functional groups: a carboxylate group, a hydroxyl group, and a sulfonate group. These groups can coordinate to metal ions, leading to the self-assembly of complex supramolecular structures, including polymeric networks. researchgate.net The unique interplay between organic ligands and metal ions is fundamental to the formation of these metallo-supramolecular polymers. rsc.org

Research has shown that 5-sulfosalicylic acid can form extended polymeric structures with various metal ions. The coordination mode of the sulfosalicylate ligand is flexible; it can act as a monoanionic (H₂SSA⁻), dianionic (HSSA²⁻), or trianionic (SSA³⁻) species, which influences the resulting architecture of the metal complex. researchgate.net The sulfonate, carboxylate, and phenolate oxygen atoms can all act as donors, bridging multiple metal centers to create one-, two-, or three-dimensional frameworks. researchgate.net

For instance, the complex formed with lead(II), [Pb(H₂SSA)₂(H₂O)]n, self-assembles into helical step-polymer ribbon substructures. In this structure, the lead center is coordinated by seven oxygen atoms, six of which are from the sulfonate groups of bridging ligands. These ribbons are further linked by hydrogen bonds involving the carboxylic acid and phenol (B47542) groups, resulting in a three-dimensional layered polymer. researchgate.net Similarly, a complex with rubidium(I), [Rb₃(H₂SSA)(HSSA)(H₂O)₄]n, features three distinct seven-coordinate metal centers linked by the oxygen donors of the sulfosalicylate ligands and a bridging water molecule, forming a 3D hydrogen-bonded framework polymer structure. researchgate.net

The self-assembly process is highly dependent on the specific metal ion, the charge of the ligand, and the reaction conditions. The incorporation of metal centers into these polymers can introduce unique properties, such as redox activity and specific photophysical characteristics. rsc.org While significant progress has been made, achieving precise control over the self-assembly, morphology, and responsiveness of these polymeric metal complexes remains an active area of research. rsc.org

Table 2: Examples of Polymeric Metal Complexes with 5-Sulfosalicylate

Complex Formula Metal Ion Key Structural Features Resulting Architecture
[Pb(H₂SSA)₂(H₂O)]n Lead(II) Irregular Pb-O₇ coordination; bridging sulfonate-O donors. researchgate.net Helical step-polymer ribbons linked into a 3D layered structure. researchgate.net

Reactivity and Mechanistic Studies of Sodium Sulfosalicylate

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of sodium sulfosalicylate are most notably demonstrated through its use in the formation of polymeric films. These films exhibit distinct redox behaviors and have applications in electrochemical sensing.

Electrochemical Synthesis of Poly(Sulfosalicylic Acid) Nanocomposite Films

Nanostructured poly(sulfosalicylic acid) (PSA) films can be synthesized on substrates like glassy carbon electrodes through potentiodynamic electropolymerization. nih.gov The choice of solvent during this process significantly influences the morphology and electrochemical properties of the resulting films. nih.gov For instance, PSA films prepared from a room temperature ionic liquid (RTIL) are composed of granular particles with cracks, while those prepared from an aqueous solution feature nano-triangles and a more compact surface. nih.gov

These structural differences lead to varied electrochemical responses. The more compact PSA film formed in an aqueous solution shows an enhanced voltammetric response for certain electrochemical probes, such as [Ru(NH₃)₆]³⁺. nih.gov Conversely, the film prepared in RTIL demonstrates a stronger blocking effect against probes like [Fe(CN)₆]³⁻/⁴⁻. nih.gov

Composites of polyaniline (PANI) and sulfosalicylic acid (SSA) have also been synthesized via chemical oxidative polymerization. researchgate.net The incorporation of SSA into the PANI structure results in a material with significantly higher specific capacity (72 mAh g⁻¹) compared to pure PANI (41 mAh g⁻¹), along with improved cyclic stability, making it a promising material for energy storage applications. researchgate.net The synthesis involves the polymerization of aniline (B41778) in the presence of SSA and an oxidant like ammonium (B1175870) persulfate, yielding a dark-green emeraldine (B8112657) salt form of the PANI-SSA composite. researchgate.net

Furthermore, poly-sulfosalicylic acid films can be used to decorate carbon fibers, creating novel electrochemical sensors for detecting various analytes. nih.govresearchgate.net The combination of the conductivity of carbon materials with the catalytic properties of the polymer enhances the sensor's sensitivity and selectivity. nih.govresearchgate.net

Film TypeSynthesis MethodMorphologyKey Electrochemical Property
Poly(sulfosalicylic acid) (PSA) Potentiodynamic electropolymerization from aqueous solutionNano-triangles, compact surfaceEnhanced response for [Ru(NH₃)₆]³⁺ probe nih.gov
Poly(sulfosalicylic acid) (PSA) Potentiodynamic electropolymerization from RTILGranular particles with cracksStrong blocking effect for [Fe(CN)₆]³⁻/⁴⁻ probe nih.gov
Polyaniline-Sulfosalicylic Acid (PANI-SSA) Chemical oxidative polymerizationNot specifiedHigher specific capacity (72 mAh g⁻¹) and cyclic stability researchgate.net
PSA on Carbon Fiber ElectropolymerizationNanocomposite filmEnhanced catalytic properties for sensing nih.govresearchgate.net

Reaction Kinetics and Mechanisms

The reactivity of this compound is prominently observed in its oxidation reactions, particularly with metal oxides. The kinetics and mechanisms of these reactions are influenced by factors such as pH and the nature of the oxidant.

Oxidation Reactions with Colloidal Metal Oxides (e.g., MnO₂)

Manganese dioxide (MnO₂) serves as an effective oxidizing agent for sulfosalicylic acid (SSA). The catalytic activity of MnO₂ in the ozonation of SSA is highly dependent on the pH of the solution. nih.gov Studies on the degradation of a similar sulfonamide antibiotic, sulfadiazine (B1682646), by δ-MnO₂ show that the initial reaction rate increases as the solution pH decreases. nih.gov This is attributed to the enhanced reduction potential of MnO₂ and weakened electrostatic repulsion between the negatively charged MnO₂ surface and the anionic substrate at lower pH. nih.gov

The reaction kinetics for the oxidation of various organic compounds by MnO₂ often follow a specific order. For instance, the oxidation of pentachlorophenol (B1679276) by MnO₂ was found to be on the order of 1.07 with respect to the substrate concentration and 0.91 with respect to the MnO₂ concentration. semanticscholar.org In the case of sulfosalicylic acid oxidation on a Ti-doped α-Fe₂O₃ electrode, the apparent reaction order was dependent on the applied potential and pollutant concentration. nih.gov

Identification of Reaction Products and Intermediates

The oxidation of salicylic (B10762653) acid derivatives typically proceeds through the formation of hydroxylated intermediates. researchgate.net During the catalytic ozonation of sulfosalicylic acid using a manganese oxide catalyst, the primary degradation is initiated by ozone molecules, followed by hydroxyl radical reactions that break down the resulting small molecular organic acids. nih.gov

In the oxidation of related compounds, specific intermediates and products have been identified. For example, the oxidation of 5-aminosalicylic acid (a related compound) can produce electrophilic quinones. nih.gov The oxidation of sulfadiazine by MnO₂ begins with the formation of sulfadiazine radicals. nih.gov Similarly, the oxidation of salicylic acid by hydroxyl radicals leads to the formation of 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. researchgate.net It is plausible that the oxidation of this compound by strong oxidants like MnO₂ involves the formation of radical species and subsequent hydroxylation of the aromatic ring, leading to smaller organic acids and eventual mineralization. nih.gov

Acid-Dependent and Independent Reaction Pathways

The oxidation of sulfosalicylic acid by metal oxides demonstrates clear acid-dependent pathways. The catalytic efficiency of MnO₂ in the ozonation of sulfosalicylic acid is significant at a low pH of 1.0, but no catalytic effect is observed at higher pH levels of 6.8 and 8.5. nih.gov This indicates that the reaction is predominantly facilitated by acidic conditions.

This pH dependency is a common feature in MnO₂ oxidations. The initial reaction rate of sulfadiazine oxidation by MnO₂ was found to increase with decreasing pH. nih.gov The dissolution of manganese oxides in the presence of a reducing agent like oxalic acid is also highly dependent on the concentration of H⁺ ions, with the reaction order with respect to H⁺ being +0.5. scirp.org This suggests that protonation of the oxide surface is a key step in the reaction mechanism, facilitating the electron transfer from the organic substrate to the manganese center.

Photochemical Reactivity and Luminescence Properties

Sulfosalicylic acid exhibits distinct fluorescence properties that are sensitive to its chemical environment, particularly pH. nih.gov

Under strongly acidic conditions (pH < 2), sulfosalicylic acid does not show any fluorescence. nih.gov As the pH increases, its fluorescence intensity grows, reaching a strong and stable emission in the pH range of 5 to 10.5. nih.gov In this range, it has a maximum emission wavelength at 402 nm, with excitation peaks at 212, 238, and 297 nm. nih.gov In highly alkaline solutions (pH > 13), it transforms into a different fluorescent species with a maximum excitation at 261 nm and emission at 390 nm. nih.gov

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, has been determined for sulfosalicylic acid. Using quinine (B1679958) bisulfate as a standard, the fluorescence quantum yield of sulfosalicylic acid at its maximum excitation wavelength of 297 nm is 0.54. nih.gov There is also a linear relationship between the fluorescence intensity and the concentration of sulfosalicylic acid under neutral conditions, which allows for its quantitative detection. nih.gov The formation of metal complexes can also influence the photochemical properties, with transition metal complexes often exhibiting unique luminescence characteristics. nih.govrsc.org

pH RangeFluorescenceλex (max)λem (max)Quantum Yield (at 297 nm)
< 2 NoneN/AN/AN/A
5 - 10.5 Strong, Stable297 nm402 nm0.54 nih.gov
> 13 Present261 nm390 nmNot specified

Luminescent Enhancement with Rare Earth Ions and Surfactants

The interaction of this compound with rare earth ions can lead to significant luminescent enhancement through a mechanism known as the antenna effect, or ligand-sensitized luminescence. In this process, the organic ligand, in this case, the sulfosalicylate anion, absorbs incident light (typically UV radiation) and transfers the excitation energy to the coordinated rare earth ion (Ln³⁺). This energy transfer is particularly efficient because organic ligands generally have much larger absorption cross-sections than the rare earth ions themselves, whose f-f electronic transitions are parity-forbidden and thus weak. mdpi.com

Once the energy is transferred, the rare earth ion relaxes to its ground state by emitting light, producing its characteristic, sharp, and long-lived luminescence. arxiv.org Studies on the similar ligand, salicylate, have shown that it effectively coordinates with rare earth ions like terbium (Tb³⁺) and dysprosium (Dy³⁺) through its carboxyl group, facilitating efficient intermolecular energy transfer and resulting in strong, characteristic fluorescence. researching.cn The sulfonate group on the sulfosalicylate molecule can further influence the complex's stability and solubility, but the fundamental energy transfer mechanism from the aromatic ring and carboxyl group to the metal ion remains the key process for luminescence.

The presence of surfactants can further augment this luminescence. Surfactants can form supramolecular structures, such as micelles, in solution. When the rare earth-sulfosalicylate complex is incorporated into these micelles, it is shielded from non-radiative deactivation pathways. core.ac.uk For instance, water molecules are efficient quenchers of rare earth luminescence, and their exclusion from the microenvironment of the complex within the micelle leads to a significant increase in luminescence quantum yield and lifetime. core.ac.uk

Furthermore, the formation of organized assemblies with surfactants can create a more rigid structure for the complex. This rigidity reduces vibrational and rotational energy losses, thereby favoring the radiative decay process (luminescence) over non-radiative ones. Research on mixed systems of the biological surfactant sodium deoxycholate and lanthanide salts like Eu(NO₃)₃ has demonstrated the formation of luminescent hydrogels. nih.gov The mechanical and luminescent properties of these gels were found to be dependent on the stoichiometry of the surfactant and the metal salt, indicating that the organized structure plays a crucial role in the observed emission. nih.gov

Fluorescence Quenching Studies for Metal Ion Detection

The intrinsic fluorescence of this compound can be quenched by certain metal ions, a phenomenon that is leveraged for the development of fluorescent sensors for metal ion detection. The quenching process involves the interaction of the metal ion (quencher) with the fluorophore (sulfosalicylate), leading to a decrease in fluorescence intensity. This process can occur through two primary mechanisms: dynamic (collisional) quenching or static quenching. mdpi.com

Static quenching occurs when the quencher forms a non-fluorescent complex with the fluorophore in its ground state. Dynamic quenching involves the collision of the quencher with the fluorophore in its excited state. The relationship between fluorescence intensity and quencher concentration is often described by the Stern-Volmer equation.

The efficiency of quenching can be quantified by the Stern-Volmer constant (Ksv), which represents the sensitivity of the fluorophore to a particular quencher. For the interaction between sulfosalicylic acid and Cu²⁺, the quenching constant was determined, highlighting its potential for quantitative detection.

FluorophoreQuencherStern-Volmer Constant (Ksv)Quenching Mechanism
Sulfosalicylic acid (sulfo-SA)Cu²⁺470 ± 20 L/molStatic core.ac.uk

This table presents the Stern-Volmer constant for the fluorescence quenching of sulfosalicylic acid by copper ions, as determined by fluorescence quenching studies.

The principle of fluorescence quenching is not limited to copper ions. A wide range of metal ions are known to be effective quenchers of fluorescence, including iron (Fe³⁺), nickel (Ni²⁺), mercury (Hg²⁺), and lead (Pb²⁺). rsc.orgaps.org The selectivity of a fluorescent sensor based on sulfosalicylate would depend on the relative binding affinities and quenching efficiencies of different metal ions. For instance, ions like Fe³⁺ are particularly notorious for their strong quenching effects, often attributed to efficient electron transfer processes between the ion and the excited fluorophore. nih.gov The development of highly selective and sensitive fluorescent probes often involves modifying the fluorophore structure or the sensing medium to enhance the interaction with a specific target metal ion while minimizing interference from others. mdpi.com

Quenching Metal IonGeneral Effect on FluorescencePotential Quenching Mechanism
Copper (Cu²⁺)Significant QuenchingStatic (Complex Formation), Electron Transfer core.ac.ukresearchgate.net
Iron (Fe³⁺)Strong QuenchingElectron Transfer, Complex Formation nih.govresearchgate.net
Nickel (Ni²⁺)QuenchingElectron Transfer, Complex Formation rsc.orgaps.org
Mercury (Hg²⁺)QuenchingHeavy Atom Effect, Electron Transfer rsc.orgmdpi.com
Lead (Pb²⁺)QuenchingComplex Formation rsc.orgmdpi.com

This table provides a general overview of common metal ions known to act as fluorescence quenchers and their typical quenching mechanisms.

Applications of Sodium Sulfosalicylate in Chemical and Materials Science Research

Reagent in Analytical Chemistry

In the realm of analytical chemistry, sodium sulfosalicylate is utilized in several key assays and techniques, primarily due to its ability to interact with proteins and metal ions.

Protein Precipitation Assays in Biochemical Research

This compound is a well-established reagent for the precipitation of proteins from biological solutions, a crucial step in many biochemical analyses. nih.govgoogle.com The addition of an acidic solution of sulfosalicylic acid causes the denaturation and subsequent precipitation of proteins. nih.gov This process allows for the separation of proteins from other interfering substances in a sample. nih.gov

The turbidity that results from the protein precipitation can be measured to quantify the protein concentration. nih.gov This turbidimetric method is a simple and cost-effective technique for the quantitative evaluation of total protein in samples like urine and cerebrospinal fluid. nih.gov Research has shown that methods using sulfosalicylic acid can be optimized for sensitivity in detecting low-grade proteinuria. nih.gov For instance, a study optimizing a 25% sulfosalicylic acid protein-to-creatinine ratio test demonstrated high sensitivity and specificity for detecting proteinuria at lower excretory levels. nih.gov

The effectiveness of protein precipitation can be influenced by the presence of other components. For example, the addition of salts like sodium chloride can enhance the quantitative precipitation of proteins over a wide range of concentrations. google.com While various acidic components can be used for protein precipitation, sulfosalicylic acid has proven to be effective. google.com It is important to note that protein precipitation can lead to specific changes in the protein composition of a sample, with some proteins being reduced or enriched depending on their individual structures. nih.gov

Table 1: Performance of Optimized 25% Sulfosalicylic Acid Protein-to-Creatinine Ratio (PCR) Test

Performance Metric Value 95% Confidence Interval
Sensitivity 92.6% 75.5%–99.0%
Specificity 69.2% 42.0%–87.6%
Positive Predictive Value (PPV) 86.2% 68.8%–95.2%
Negative Predictive Value (NPV) 81.8% 51.1%–96.0%
Accuracy 85% 70.5%–93.3%

Data from an optimization study comparing the SSA PCR test against the albumin-to-creatinine ratio (ACR) as the gold standard. nih.gov

Metal Ion Analysis and Detection

This compound's ability to form stable, colored complexes with various metal ions makes it a valuable reagent in their analysis and detection. nih.gov This chelating property is fundamental to its application in identifying and quantifying metals.

The interaction between sulfosalicylic acid and ferric (Fe³⁺) ions is particularly noteworthy. Depending on the pH of the medium, it can form three distinct complex compounds with different colors. derpharmachemica.com

At a pH of 1.8–2.5, a reddish-purple complex is formed. derpharmachemica.com

Between pH 4 and 8, the complex is red. derpharmachemica.com

At a pH of 8–11, a yellow complex is observed. derpharmachemica.com

This colorimetric change allows for the visual or spectrophotometric determination of iron concentration. derpharmachemica.com The binding capacity of 5-sulfosalicylic acid has also been investigated for major cationic components of natural waters, such as those found in seawater, highlighting its utility in environmental analysis. nih.gov

Complexometric Titrations

This compound serves as an indicator in complexometric titrations, a type of volumetric analysis used to determine the concentration of metal ions. derpharmachemica.comsrmist.edu.in In these titrations, a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA), is used to form a stable complex with the metal ion being analyzed. srmist.edu.inuomustansiriyah.edu.iq

The role of this compound is to signal the endpoint of the titration. derpharmachemica.com In the determination of iron (Fe³⁺), for example, sulfosalicylic acid is used as an indicator. derpharmachemica.com At the beginning of the titration, the indicator forms a colored complex with the metal ion. As the titrant (EDTA) is added, it progressively binds with the free metal ions. Once all the free metal ions have been complexed by the EDTA, the titrant then displaces the metal ion from the indicator-metal complex. uomustansiriyah.edu.iq This displacement results in a distinct color change, indicating that the endpoint of the titration has been reached. uomustansiriyah.edu.iq For iron determination using sulfosalicylic acid as an indicator at a pH of 2, the color changes from dark pink to light yellow. derpharmachemica.com

Role in Mineral Processing Research

In materials science, specifically in mineral processing, this compound has emerged as a significant reagent for improving the separation and recovery of valuable minerals from their ores through the process of flotation.

Flotation Activation Mechanisms for Oxide Minerals (e.g., Hemimorphite, Smithsonite)

This compound plays a crucial role as an activator in the flotation of oxide minerals, such as hemimorphite (a zinc silicate) and smithsonite (B87515) (a zinc carbonate), which are often difficult to separate from gangue minerals like calcite due to similar surface properties. researchgate.netustb.edu.cn The addition of this compound enhances the sulfidation of these oxide minerals, a necessary pretreatment for their flotation. researchgate.netmtroyal.ca

Research has shown that sulfosalicylic acid ions can damage the surface structure of hemimorphite, which in turn promotes the formation of a zinc sulfide (B99878) (ZnS) film on the mineral surface. researchgate.net This ZnS film imparts hydrophobicity to the mineral, making it more amenable to flotation. researchgate.net The thickness of this ZnS film is significantly increased when this compound is used as an activator. For instance, one study found that the ZnS film thickness on the hemimorphite surface was approximately 41.78 nm with direct sulfidation, but increased to about 418.19 nm after activation with this compound. researchgate.net This leads to a more homogeneous and effective sulfidation process. researchgate.netmtroyal.ca

Furthermore, the presence of this compound leads to a more negative zeta potential on the mineral surface during sulfidation flotation, which can also contribute to improved flotation performance. researchgate.netmtroyal.ca

Enhancement of Sulfidation Processes and Flotation Recovery

The primary function of this compound in this context is to enhance the sulfidation process, which is the conversion of metal oxides on the mineral surface to metal sulfides. mtroyal.cawit-stone.com This is a critical step because sulfide minerals are more readily floated using common collectors like xanthates. mtroyal.ca

By catalyzing the formation of ZnS, this compound makes the sulfidation process more efficient. researchgate.netmtroyal.ca This leads to a substantial increase in the adsorption of collectors onto the mineral surface. mtroyal.ca For example, Fourier-transform infrared spectroscopy (FTIR) results have indicated that the adsorption of xanthate onto the hemimorphite surface is minimal after direct sulfidation but becomes substantial after activation with this compound. mtroyal.ca

This enhanced sulfidation and subsequent collector adsorption translate directly to improved flotation recovery. Studies have reported significant increases in the flotation recovery of hemimorphite and smithsonite with the use of this compound. For instance, the addition of sulfosalicylic acid ions increased the flotation recovery of hemimorphite by 49.70%. researchgate.net Another study noted an increase of around 28% in the flotation recovery of smithsonite. researchgate.net

Table 2: Effect of this compound on Hemimorphite Flotation

Parameter Direct Sulfidation Activation with this compound
Impedance of Hemimorphite Surface 5.93E+04 Ω 5.66E+04 Ω
ZnS Film Thickness ~41.78 nm ~418.19 nm
Flotation Recovery Increase - 49.70%

Data from studies investigating the activation mechanism of this compound on hemimorphite sulfidation flotation. researchgate.netmtroyal.ca

Leaching Kinetics of Zinc from Ores using Sulfosalicylic Acid

The extraction of zinc from its ores is a critical industrial process, and researchers are continually exploring more efficient and environmentally benign leaching agents. 5-sulfosalicylic acid (5-SSA) has emerged as a promising organic acid for this purpose due to its low corrosivity (B1173158) and wide availability. bibliotekanauki.pl

Studies have demonstrated that 5-SSA is an effective leaching reagent for zinc oxide from metallurgical slag. bibliotekanauki.pljournalssystem.com The leaching efficiency is influenced by several factors, including stirring speed, leaching temperature, 5-SSA concentration, and the particle size of the ore. bibliotekanauki.pljournalssystem.com Research indicates that an increase in stirring speed, temperature, and 5-SSA concentration generally leads to a higher zinc leaching rate. bibliotekanauki.pljournalssystem.com For instance, increasing the stirring speed from 150 rpm to 450 rpm significantly enhances the zinc leaching rate from 78.1% to 90.2%. journalssystem.com Similarly, raising the leaching temperature from 30 ℃ to 70 ℃ can dramatically increase the amount of zinc digested in a shorter time frame. journalssystem.com

Under optimized conditions, a zinc leaching efficiency of 94.2% can be achieved, highlighting the potential of 5-SSA as an excellent leaching agent for zinc oxide. bibliotekanauki.pljournalssystem.com The leaching process is believed to be controlled by a surface chemical reaction model. bibliotekanauki.pljournalssystem.com Analysis of the treated slag reveals the formation of micropores and cracks, which is attributed to the removal of zinc oxide encapsulated within the material. bibliotekanauki.pljournalssystem.com

Table 1: Effect of Leaching Parameters on Zinc Extraction using 5-Sulfosalicylic Acid

ParameterCondition 1Leaching Rate (%)Condition 2Leaching Rate (%)Reference
Stirring Speed 150 rpm78.1450 rpm90.2 journalssystem.com
Temperature 30 ℃20.6 (after 24 min)70 ℃~95 (after 24 min) journalssystem.com
5-SSA Conc. 0.1 mol/L76.2 (after 60 min)0.6 mol/L~97 (after 60 min) journalssystem.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

Corrosion Inhibition Studies in Aqueous Systems

This compound has shown significant promise as a corrosion inhibitor, particularly for reactive metals like magnesium in aqueous environments. researchgate.net Its effectiveness stems from its ability to form protective layers on metal surfaces and influence the electrochemical reactions that drive corrosion.

In the presence of sodium 5-sulfosalicylate (5-S-Sal), a corrosion-resistant layer forms on magnesium surfaces. researchgate.net This protective layer has been found to contain a lower quantity of magnesium hydroxide (B78521) (Mg(OH)₂) by approximately 15% compared to the layer formed in a simple sodium chloride electrolyte. researchgate.net The enrichment of the surface with sulfur-containing species from the inhibitor molecule is believed to play a crucial role in reducing corrosion. researchgate.net Scanning electron microscopy and 3D topography laser microscopy have indicated that in the presence of the inhibitor, there is significantly less surface degradation and a more uniform surface layer is formed during discharge tests. researchgate.net

The characterization of the protective layer formed by corrosion inhibitors is crucial for understanding their mechanism of action. Techniques such as X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) have been employed to analyze the surface of magnesium exposed to electrolytes containing sodium 5-sulfosalicylate. researchgate.net These analyses have confirmed the presence of a surface layer enriched with sulfur-containing species originating from the inhibitor molecule. researchgate.net This surface enrichment is directly linked to the observed decrease in corrosion and the slowing of hydrogen evolution. researchgate.net

Advanced Materials Synthesis and Modification

Beyond its applications in extractive metallurgy and corrosion science, this compound also serves as a valuable component in the synthesis and modification of advanced materials, such as conducting polymers.

2 Precursor for Surface-Active Agents and Organic Catalysts

This compound, a molecule possessing both hydrophilic functional groups and a reactive aromatic ring, holds potential as a precursor in the synthesis of specialized chemicals. Its utility has been explored in the realms of surface-active agents and, more prominently, as an effective organocatalyst. This section details the research findings in these applications.

Precursor for Surface-Active Agents

A surface-active agent, or surfactant, is an amphiphilic compound containing both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. This dual nature allows them to reduce surface tension and be effective as detergents, emulsifiers, and foaming agents.

While this compound possesses strong hydrophilic character due to its sulfonate and carboxylate groups, extensive review of scientific literature reveals limited to no direct evidence of its use as a primary precursor for the synthesis of new surfactant molecules. The typical synthetic routes for common anionic surfactants involve the sulfonation of long-chain alkylbenzenes or fatty alcohols. There is a notable absence of research detailing the esterification or alkylation of this compound with hydrophobic moieties to create amphiphilic surfactant structures.

However, it is worth noting that this compound does exhibit surface-active properties in specific contexts, such as in mineral processing, where it can act as a complexing agent and surface modifier.

Precursor for Organic Catalysts

The application of this compound and its acidic form, 5-sulfosalicylic acid, as an organic catalyst is well-documented in chemical synthesis. Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for a metal center. They are often favored for their low toxicity, stability, and cost-effectiveness.

5-Sulfosalicylic acid (5-SSA), in particular, has proven to be a highly efficient and reusable Brønsted acid catalyst for a variety of organic transformations. Its water-solubility and acidic nature make it an environmentally benign option for promoting reactions.

Detailed Research Findings:

Synthesis of 2,3-dihydroquinazolinone Derivatives: Research has shown that 5-sulfosalicylic acid can effectively catalyze the one-pot synthesis of 2,3-dihydroquinazolinone derivatives. nih.gov This reaction involves the condensation of 2-aminobenzamide (B116534) and various aromatic aldehydes. The use of 5-SSA as a catalyst offers several advantages, including high yields, simple work-up procedures, and the use of an eco-friendly solvent system like ethanol-water. nih.gov The catalyst has been found to be reusable for multiple cycles without a significant drop in its catalytic activity.

Synthesis of 2-substituted Benzimidazole Derivatives: 5-Sulfosalicylic acid has also been employed as a catalyst for the synthesis of 2-substituted benzimidazoles from the reaction of o-phenylenediamine (B120857) and aromatic aldehydes. nih.gov This method is valued for being metal-free and proceeding under relatively mild conditions. The catalyst's performance has been compared favorably to other reported catalysts in terms of reaction time and product yield. nih.gov

Interactive Data Tables

The following tables summarize the catalytic performance of 5-sulfosalicylic acid in the synthesis of the aforementioned heterocyclic compounds.

Table 1: Catalytic Performance of 5-Sulfosalicylic Acid in the Synthesis of 2,3-dihydroquinazolinone Derivatives nih.gov

Aldehyde ReactantCatalyst Loading (mol%)Temperature (°C)Reaction Time (min)Yield (%)
Benzaldehyde30803592
4-Chlorobenzaldehyde30804095
4-Methylbenzaldehyde30804590
4-Methoxybenzaldehyde30804094
4-Nitrobenzaldehyde30803096

Table 2: Catalytic Performance of 5-Sulfosalicylic Acid in the Synthesis of 2-substituted Benzimidazole Derivatives nih.gov

Aldehyde ReactantCatalyst Loading (mol%)SolventConditionReaction Time (h)Yield (%)
Benzaldehyde20EthanolReflux2.094
4-Chlorobenzaldehyde20EthanolReflux2.596
4-Methylbenzaldehyde20EthanolReflux2.592
4-Methoxybenzaldehyde20EthanolReflux3.090
4-Nitrobenzaldehyde20EthanolReflux1.598

Metal-Organic Complexes as Catalysts: Beyond its use as a pure organocatalyst, this compound can also act as a ligand to form metal-organic complexes with catalytic activity. For instance, a copper(II) complex with 5-sulfosalicylate has been synthesized and structurally characterized. nih.gov Such complexes have the potential to be used in a variety of catalytic reactions, leveraging both the properties of the metal center and the organic ligand.

Theoretical and Computational Studies of Sodium Sulfosalicylate Systems

Quantum Chemical Calculations (DFT, ab initio) for Molecular and Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the molecular and electronic properties of sodium sulfosalicylate. These first-principles approaches solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electron distribution and energy of the molecule. This allows for the prediction of a wide range of properties from the ground up.

Ab initio methods are based entirely on theoretical principles without the inclusion of experimental data. DFT, while also a quantum mechanical method, utilizes the electron density as the fundamental variable, offering a computationally more efficient way to handle electron correlation, which is crucial for accurate predictions. The choice of functional and basis set is critical in DFT calculations to achieve reliable results. For instance, hybrid functionals like B3LYP combined with a suitable basis set such as 6-311++G(d,p) are commonly used for organic molecules to investigate properties like molecular geometry, vibrational frequencies, and electronic transitions. mwjscience.comiaea.org

A study on the crystal and molecular structure of sodium 5-sulfosalicylate dihydrate has been determined experimentally through X-ray diffraction analysis. researchgate.net This analysis revealed that the 5-sulfosalicylate anion has lost the proton from the -SO₃H group but retains the intramolecular hydrogen bond between the phenolic and carboxylic oxygen atoms. researchgate.net Computational methods like DFT can be used to optimize the geometry of the sulfosalicylate anion and its sodium salt, providing bond lengths, bond angles, and dihedral angles that can be compared with such experimental data. youtube.comyoutube.comyoutube.com

Furthermore, quantum chemical calculations can provide insights into the electronic structure, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov The energies of the HOMO and LUMO and the resulting energy gap are important descriptors of chemical reactivity and kinetic stability. nih.gov For related molecules like salicylic (B10762653) acid, DFT and time-dependent DFT (TD-DFT) have been used to study its electronic structure in both the ground and excited states in aqueous environments. iaea.org

A theoretical investigation of the molecular properties of new chemical entities, including aspects like lipophilicity and drug-likeness, has been performed using computational tools. nih.govnih.gov These studies often rely on calculating descriptors derived from the electronic structure.

Table 1: Key Aspects of Quantum Chemical Calculations for this compound

Property Computational Method Significance
Molecular GeometryDFT, ab initioProvides optimized bond lengths, bond angles, and conformations.
Electronic StructureDFTDetermines electron density distribution, HOMO/LUMO energies, and MEP.
Spectroscopic PropertiesTD-DFTPredicts UV-Vis spectra and other spectroscopic features.
Reactivity DescriptorsDFTCalculates parameters like chemical hardness, softness, and electrophilicity index.

Modeling Binding Energies and Adsorption Mechanisms

Quantum chemical calculations are pivotal in modeling the binding energies and understanding the adsorption mechanisms of molecules onto surfaces. These calculations can quantify the strength of the interaction between the adsorbate (e.g., sulfosalicylate anion) and the adsorbent surface and can elucidate the nature of the chemical bonds formed.

The binding or adsorption energy (E_ads) is typically calculated as:

E_ads = E_complex - (E_adsorbate + E_surface)

where E_complex is the total energy of the adsorbate-surface system, and E_adsorbate and E_surface are the energies of the isolated adsorbate and surface, respectively. A negative value of E_ads indicates a stable adsorption process.

The mechanism of adsorption can be investigated by analyzing the changes in the electronic structure upon binding, such as charge transfer between the molecule and the surface. nih.gov Natural Bond Orbital (NBO) analysis can be employed to study these charge transfer phenomena and the formation of new bonds. researchgate.net

For instance, the interaction of this compound has been noted to affect the surface of minerals like hemimorphite, promoting the formation of hydrophobic films. researchgate.net While this study utilized experimental techniques, quantum chemical modeling could provide a molecular-level understanding of this process. By modeling the adsorption of the sulfosalicylate anion on a cluster representing the hemimorphite surface, one could calculate the binding energy, identify the most stable adsorption configurations, and analyze the electronic interactions driving the process.

Studies on related systems, such as the adsorption of sulfonamides on metal surfaces for corrosion inhibition, have shown that the effectiveness of the inhibitor is related to its electronic properties, which can be calculated using quantum chemical methods. nih.gov Similarly, the adsorption of various organic molecules on surfaces like graphene and nanotubes has been successfully modeled, revealing the importance of π-π stacking and other non-covalent interactions. researchgate.net

Investigation of Interfacial Interactions with Mineral Surfaces

The interaction of organic molecules with mineral surfaces is a fundamental process in various fields, including geochemistry, environmental science, and industrial processes like flotation. Quantum chemical calculations can provide a detailed picture of the interfacial interactions between this compound and mineral surfaces.

By constructing a model of the mineral surface (often a cluster or a slab model) and placing the sulfosalicylate molecule at the interface, it is possible to investigate the nature of the interaction. These calculations can reveal whether the interaction is primarily electrostatic (physisorption) or involves the formation of chemical bonds (chemisorption).

For example, the sulfonate (-SO₃⁻) and carboxylate (-COO⁻) groups of the sulfosalicylate anion are expected to interact strongly with cationic sites on a mineral surface. The specific geometry of adsorption and the atoms involved can be determined through geometry optimization calculations.

As mentioned, this compound is used as an activator in the flotation of hemimorphite (a zinc silicate (B1173343) mineral). researchgate.net Computational studies could explore the interaction of the sulfosalicylate anion with the zinc and silicon sites on the hemimorphite surface. This could explain how the organic molecule alters the surface properties of the mineral, making it more amenable to sulfidation and subsequent flotation. Such computational investigations are crucial for understanding and optimizing these industrial processes at a fundamental level. umich.edu

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of the dynamics and interactions of this compound in solution.

In a typical MD simulation of this compound in water, the system would consist of one or more sulfosalicylate anions, an appropriate number of sodium cations to ensure charge neutrality, and a large number of water molecules in a simulation box with periodic boundary conditions. The interactions between all particles are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

MD simulations can be used to investigate several aspects of the solution behavior of this compound:

Solvation Structure: By calculating radial distribution functions (RDFs), one can determine the arrangement of water molecules and counter-ions around the different functional groups (sulfonate, carboxylate, hydroxyl) of the sulfosalicylate anion. This reveals the structure of the hydration shells.

Ion Pairing: The simulations can provide information on the extent of ion pairing between the sodium cations and the sulfosalicylate anions in solution.

Conformational Dynamics: The flexibility of the sulfosalicylate molecule, such as the rotation around the C-C bond connecting the carboxyl group to the aromatic ring, can be studied.

Transport Properties: Properties like the diffusion coefficient of the sulfosalicylate anion and the sodium cation can be calculated from the simulation trajectories.

While specific MD simulation studies on this compound are not readily found in the literature, numerous studies on similar systems, such as aqueous solutions of sodium sulfate (B86663) and sodium dodecyl sulfate, demonstrate the utility of this method. utwente.nlresearchgate.net These studies provide insights into ion hydration, the formation of ion pairs, and the aggregation behavior of surfactants. utwente.nlresearchgate.net Similar methodologies could be applied to this compound to understand its behavior in aqueous environments. nih.govnih.gov

Computational Studies of Complex Stability and Stoichiometry

Computational methods can be employed to predict the stability and stoichiometry of metal complexes with ligands like sulfosalicylate. These studies are crucial for understanding the speciation of metal ions in the presence of sulfosalicylic acid in various chemical and biological systems.

The stability of a metal complex is quantified by its stability constant (β). Computational approaches, particularly those based on DFT, can be used to calculate the free energy change (ΔG) for the complexation reaction. The stability constant can then be obtained using the relationship:

ΔG = -RT ln(β)

where R is the gas constant and T is the temperature. The calculation of ΔG in solution is challenging and often requires the use of continuum solvation models to account for the effect of the solvent.

Computational schemes have been developed to predict stability constants (log β) and pKa values of metal complexes in solution with reasonable accuracy. researchgate.netrsc.org These methods typically involve calculating the free energies of ligand- and proton-exchange reactions using DFT in combination with a continuum solvent model. researchgate.netrsc.org Such a theoretical methodology can provide direct knowledge of the stability constants for both major and minor species in solution, which can be very useful in conjunction with experimental techniques to obtain a detailed description of the microscopic equilibria. rsc.org

Genetic algorithms have also been used in combination with experimental data (e.g., calorimetric or polarographic data) to determine the most suitable equilibrium model and the values of the stability constants. utwente.nl

While experimental studies have determined the stoichiometry and stability constant for complexes like the iron(III)-sulfosalicylate complex, computational studies could provide a deeper understanding of the bonding and electronic factors that govern the stability of such complexes. nih.gov These computational approaches are valuable for predicting the behavior of sulfosalicylate with a wide range of metal ions, which is important for its applications as a metal chelating agent. sigmaaldrich.com

Future Research Directions and Emerging Applications

Development of Novel Analytical Probes and Reagents

The inherent properties of sodium sulfosalicylate make it a valuable component in the development of new analytical methodologies. Its ability to form complexes with metal ions is being leveraged to create novel probes and reagents for more sensitive and selective analyses.

Recent studies have explored its use in spectrophotometric methods for the determination of various pharmaceutical amines. researchgate.net 1,2-naphthoquinone-4-sulphonic acid sodium salt (NQS), a related compound, has been successfully employed as a chromogenic reagent for this purpose. researchgate.net The reaction between NQS and amines produces colored products that can be quantified, offering a simple and sensitive analytical approach. researchgate.net This principle can be extended to this compound, potentially leading to the development of new analytical tests for a wider range of compounds.

Furthermore, this compound is utilized as an indicator in titration analysis for both qualitative and quantitative purposes. codowchem.com Ongoing research is focused on expanding its utility in this area, potentially by modifying its structure to enhance its indicator properties or by incorporating it into new analytical platforms.

Advanced Studies in Mineral Processing Selectivity and Efficiency

In the realm of mineral processing, this compound is showing significant promise as a selective depressant, a reagent that inhibits the flotation of unwanted minerals. This is particularly crucial in the separation of valuable minerals from complex ores.

Research has demonstrated that this compound can act as an activator in the sulfidation flotation of smithsonite (B87515), enhancing the formation of a zinc sulfide (B99878) layer on the mineral surface and thereby improving its floatability. researchgate.net This activation mechanism has been shown to increase flotation recovery significantly. researchgate.net

Conversely, in other systems, it can function as a depressant. For instance, in the flotation of lead-zinc ores, sodium sulfite, a related compound, is used to depress pyrite, allowing for the selective recovery of galena. researchgate.net Similar principles are being investigated with this compound to improve the separation efficiency of various sulfide and oxide minerals. The selective adsorption of these reagents onto mineral surfaces is a key area of study, with techniques like zeta potential measurements and X-ray photoelectron spectroscopy being used to elucidate the underlying mechanisms. bohrium.comresearchgate.net

Table 1: Effect of this compound on Mineral Flotation

Mineral SystemRole of this compoundObserved EffectReference
Smithsonite FlotationActivatorIncreased flotation recovery by enhancing sulfidation. researchgate.net
Galena-Pyrite SeparationDepressant (related compound)Selective depression of pyrite, improving galena recovery. researchgate.net
Rutile-Almandine SeparationDepressant (related compound)Selective depression of almandine. researchgate.net

Exploration of New Materials Science Applications

The chemical structure of this compound, with its sulfonic acid and carboxylic acid groups, makes it an intriguing building block for new materials. Researchers are exploring its use in the synthesis of coordination polymers and other advanced materials with unique properties.

Coordination polymers constructed with sulfosalicylic acid and various metal ions are being synthesized and characterized. researchgate.netresearchgate.net These materials can exhibit interesting structural features and potential applications in areas such as gas sorption and catalysis. researchgate.net For example, a sodium-iron(III) coordination polymer derived from a related ligand, EDTA, has shown an impressive specific surface area, suggesting its potential for adsorption applications. researchgate.net

Furthermore, this compound has been used in the hydrothermal synthesis of self-supported electrodes for supercapacitors. researchgate.net In one study, it assisted in the creation of a Co3S4−Ni3S2@nickel foam electrode, demonstrating its role in controlling the morphology and properties of the resulting material. researchgate.net The development of such novel materials is a rapidly growing field, with potential applications in energy storage, electronics, and beyond. springerprofessional.de

Further Elucidation of Mechanistic Pathways through Advanced Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its existing applications and discovering new ones. Advanced analytical techniques are being employed to probe its interactions at the molecular level.

Spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy and X-ray photoelectron spectroscopy (XPS), are providing valuable insights into how this compound adsorbs onto mineral surfaces and interacts with other molecules. researchgate.netbohrium.com These techniques allow researchers to identify the specific chemical bonds that are formed and broken during these processes.

Computational modeling, such as DMOL-3 models, is also being used to complement experimental studies. researchgate.net These models can help to predict the behavior of this compound in different chemical environments and to elucidate complex reaction pathways. researchgate.net By combining experimental and theoretical approaches, researchers can gain a comprehensive understanding of the mechanistic pathways governing the performance of this compound in various applications.

Green Chemistry Approaches in Synthesis and Application

In line with the growing emphasis on sustainability, researchers are exploring greener methods for the synthesis and application of this compound and related compounds. This includes the use of more environmentally friendly reagents and reaction conditions.

One promising area is the use of biomass as a starting material. 5-Sulfosalicylic acid has been investigated as a hydrotrope for the fractionation of woody biomass, offering a potentially sustainable route to valuable chemicals. researchgate.net This approach aligns with the principles of green chemistry by utilizing renewable resources. researchgate.net

Furthermore, efforts are being made to develop catalyst-free and solvent-free synthesis methods. rsc.orgresearchgate.net For example, a mechanochemical-assisted approach for the synthesis of vinyl sulfones using sodium sulfinate salts has been reported, which avoids the use of metal catalysts and organic solvents. rsc.org The development of such green synthetic routes is essential for minimizing the environmental impact of chemical manufacturing. semanticscholar.org Researchers are also exploring the use of sulfated iron oxide-zirconia catalysts for the green synthesis of methyl salicylate, a process that could potentially be adapted for the synthesis of other salicylates. researchgate.net

Q & A

Basic Research Questions

Q. What established methods are used to synthesize sodium sulfosalicylate, and how can purity be validated experimentally?

  • Methodological Answer : this compound is typically synthesized via sulfonation of salicylic acid using sulfuric acid, followed by neutralization with sodium hydroxide. Purity verification involves techniques such as:

  • Elemental analysis (C, H, S content) to confirm stoichiometry.
  • High-performance liquid chromatography (HPLC) to detect organic impurities .
  • Thermogravimetric analysis (TGA) to assess hydration states (e.g., dihydrate vs. anhydrous forms) .
    • Key Considerations : Ensure reaction conditions (temperature, stoichiometry) are tightly controlled to avoid side products like sulfonated derivatives.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structural properties?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (XRD) is critical for determining bond lengths, coordination geometry, and hydration states. For example, studies report a monoclinic crystal system for the dihydrate form .
  • Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., sulfonate, phenolic -OH).
  • Solid-state NMR can resolve dynamic molecular interactions in crystalline phases .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystallographic data for this compound dihydrate?

  • Methodological Answer : Contradictions in crystallographic parameters (e.g., lattice constants) may arise from differences in sample preparation or measurement conditions. To address this:

  • Cross-validate data using multiple techniques (XRD, neutron diffraction) .
  • Replicate synthesis protocols from conflicting studies to isolate variables (e.g., hydration levels, temperature during crystallization).
  • Leverage computational modeling (e.g., density functional theory) to predict and compare theoretical vs. experimental structures .

Q. What role does this compound play as a complexing agent in mineral flotation, and how can its efficiency be optimized?

  • Methodological Answer : In sulfide mineral processing, this compound acts as a complexing agent to enhance metal ion adsorption on mineral surfaces. Optimization strategies include:

  • pH-dependent studies : Adjust solution pH to stabilize sulfosalicylate’s deprotonated form, which improves chelation efficiency .
  • Competitive adsorption experiments : Compare performance against other chelators (e.g., EDTA) using X-ray photoelectron spectroscopy (XPS) to quantify surface binding .

Q. What methodological considerations are critical when studying this compound’s stability in aqueous solutions under varying pH?

  • Methodological Answer :

  • Kinetic stability assays : Monitor degradation via UV-Vis spectroscopy at wavelengths corresponding to sulfonate or aromatic moieties.
  • pH buffers : Use non-interacting buffers (e.g., phosphate) to avoid confounding complexation effects.
  • Immediate analysis : Prepare solutions fresh and analyze promptly, as stability in mobile phases (e.g., methanol-water mixtures) may decline over time .

Data Analysis and Reproducibility

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

  • Methodological Answer :

  • Detailed protocols : Document synthesis steps, purification methods, and instrumentation parameters (e.g., XRD scan rates) .
  • Open data practices : Share raw crystallographic data (e.g., CIF files) and spectroscopic traces in supplementary materials .
  • Blind testing : Collaborate with independent labs to validate key findings, such as complexation efficiency or structural models .

Q. What statistical approaches are recommended for analyzing contradictory results in this compound’s bioactivity or catalytic applications?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from multiple studies to identify trends or outliers.
  • Multivariate regression : Isolate variables (e.g., pH, temperature) influencing bioactivity or catalytic performance .
  • Error propagation analysis : Quantify uncertainty in measurements (e.g., crystallographic resolution limits) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.